molecular formula C5H9ClN4OS B14359308 N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine CAS No. 95907-34-9

N''-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine

Cat. No.: B14359308
CAS No.: 95907-34-9
M. Wt: 208.67 g/mol
InChI Key: QIQDTVUNISKSQN-UHFFFAOYSA-N
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Description

N’'-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine is a compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine typically involves the reaction of appropriate thiazole derivatives with guanidine. One common method includes the chloromethylation of a thiazole ring followed by the introduction of a guanidine group under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

N’'-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N’'-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’'-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of the thiazole family.

    4-Methylthiazole: A derivative with a methyl group instead of a chloromethyl group.

    2-Aminothiazole: A thiazole derivative with an amino group.

Uniqueness

N’'-[4-(Chloromethyl)-4-hydroxy-4,5-dihydro-1,3-thiazol-2-yl]guanidine is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its chloromethyl and guanidine groups make it a versatile compound for various applications, distinguishing it from other thiazole derivatives.

Properties

CAS No.

95907-34-9

Molecular Formula

C5H9ClN4OS

Molecular Weight

208.67 g/mol

IUPAC Name

2-[4-(chloromethyl)-4-hydroxy-5H-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C5H9ClN4OS/c6-1-5(11)2-12-4(10-5)9-3(7)8/h11H,1-2H2,(H4,7,8,9,10)

InChI Key

QIQDTVUNISKSQN-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(S1)N=C(N)N)(CCl)O

Origin of Product

United States

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